![molecular formula C11H9ClN2O B1406099 2-Chloro-5-(2-methoxyphenyl)pyrimidine CAS No. 1267009-84-6](/img/structure/B1406099.png)
2-Chloro-5-(2-methoxyphenyl)pyrimidine
Overview
Description
2-Chloro-5-(2-methoxyphenyl)pyrimidine is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.66 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of pyrimidines has been extensively studied. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(2-methoxyphenyl)pyrimidine can be represented by the InChI code1S/C11H9ClN2O/c1-15-10-5-3-2-4-9(10)8-6-13-11(12)14-7-8/h2-7H,1H3
. This indicates that the molecule consists of a pyrimidine ring substituted with a chlorine atom and a 2-methoxyphenyl group. Chemical Reactions Analysis
2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides . The specific reactions of 2-Chloro-5-(2-methoxyphenyl)pyrimidine are not mentioned in the search results.Physical And Chemical Properties Analysis
2-Chloro-5-(2-methoxyphenyl)pyrimidine is a solid substance that should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Pharmaceutical Research
“2-Chloro-5-(2-methoxyphenyl)pyrimidine” may serve as a precursor in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can lead to novel drug candidates with potential neuroprotective and anti-inflammatory properties, as seen in related triazole-pyrimidine hybrid compounds .
Chemical Synthesis
This compound can be used in the synthesis of complex organic molecules, such as fluorescent dyes for biosensors, which are crucial in protein assays and other biological applications .
Mechanism of Action
Target of Action
Compounds with a pyrimidine skeleton have been associated with a wide range of biological activities .
Mode of Action
It’s known that pyrimidine derivatives participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound may participate, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
Compounds with a pyrimidine or triazole skeleton have shown significant anti-inflammatory and neuroprotective properties .
Safety and Hazards
The safety information for 2-Chloro-5-(2-methoxyphenyl)pyrimidine includes several hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-5-(2-methoxyphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-9(10)8-6-13-11(12)14-7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKXHHJHLQPWMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(N=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-methoxyphenyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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